molecular formula C17H14N4O3 B8560095 6-(5-Cyano-2-hydroxy-1H-indol-3-yl)-N-methoxy-N-methylnicotinamide

6-(5-Cyano-2-hydroxy-1H-indol-3-yl)-N-methoxy-N-methylnicotinamide

Cat. No. B8560095
M. Wt: 322.32 g/mol
InChI Key: CFDUQEQQWNXQBP-UHFFFAOYSA-N
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Patent
US08318793B2

Procedure details

To a solution of 473 mg (2.99 mmol) of 2-oxoindoline-5-carbonitrile in DMF (10 mL) were added 229 mg (5.73 mmol) of sodium hydride (60% on mineral oil) as a solid. After stirring the resulting suspension for 60 min at RT, a solution of 500 mg (2.49 mmol) of 6-chloro-N-methoxy-N-methylnicotinamide from example 1.1 in DMF (10 mL) was added slowly and the mixture was stirred for 80 min at 120° C. The reaction was cooled down to RT and a saturated solution of NH4CL (40 mL) was added and the resulting precipitate was collected by filtration. The precipitate was washed with water and hexane and afterwards dried in a vacuum oven. Yellow solid. Amount 265 mg. Yield 33%.
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:11]#[N:12])[CH:8]=2)[NH:3]1.[H-].[Na+].Cl[C:16]1[CH:27]=[CH:26][C:19]([C:20]([N:22]([O:24][CH3:25])[CH3:23])=[O:21])=[CH:18][N:17]=1>CN(C=O)C>[C:11]([C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[NH:3][C:2]([OH:1])=[C:10]2[C:16]1[CH:27]=[CH:26][C:19]([C:20]([N:22]([O:24][CH3:25])[CH3:23])=[O:21])=[CH:18][N:17]=1)#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
473 mg
Type
reactant
Smiles
O=C1NC2=CC=C(C=C2C1)C#N
Name
Quantity
229 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)N(C)OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the resulting suspension for 60 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 80 min at 120° C
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to RT
ADDITION
Type
ADDITION
Details
a saturated solution of NH4CL (40 mL) was added
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with water and hexane
CUSTOM
Type
CUSTOM
Details
afterwards dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(#N)C=1C=C2C(=C(NC2=CC1)O)C1=NC=C(C(=O)N(C)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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